

Application of Acryloyl-CoA in metabolic engineering for biofuel production.

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Compound of Interest

Compound Name: Acryloyl-CoA

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Application of Acryloyl-CoA in Metabolic Engineering for Biofuel Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acryloyl-CoA is a pivotal intermediate in engineered metabolic pathways for the production of a range of valuable chemicals and biofuels. Its unique chemical structure, featuring a reactive double bond, makes it a versatile precursor for the synthesis of compounds such as 3-hydroxypropionic acid (3-HP), 1,3-propanediol, and potentially other biofuels like n-butanol. This document provides detailed application notes and protocols for the utilization of **Acryloyl-CoA**-centric pathways in the metabolic engineering of microorganisms, primarily *Escherichia coli* and *Saccharomyces cerevisiae*, for biofuel production.

Metabolic Pathways Involving Acryloyl-CoA

Two primary pathways have been extensively engineered to produce **Acryloyl-CoA** and its derivatives: the Malonyl-CoA pathway and the β -alanine pathway. These pathways are often geared towards the production of 3-HP, which can then be further converted to other valuable chemicals.

Malonyl-CoA Pathway

This pathway, heterologously expressed in hosts like *E. coli* and *S. cerevisiae*, channels carbon from central metabolism towards **Acryloyl-CoA**. The key steps involve the conversion of acetyl-CoA to malonyl-CoA, which is then reduced to 3-HP. 3-HP can be subsequently converted to **Acryloyl-CoA**.

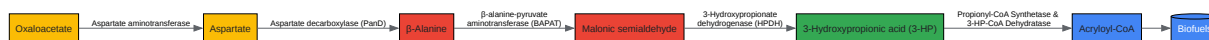


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Malonyl-CoA pathway for biofuel precursor synthesis.

β-Alanine Pathway

The β-alanine pathway provides an alternative route to 3-HP, starting from aspartate derived from the TCA cycle intermediate, oxaloacetate. β-alanine is a key intermediate in this pathway.



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β-Alanine pathway leading to **Acryloyl-CoA**.

Quantitative Data on Biofuel Precursor Production

The following tables summarize the production of 3-HP, a direct precursor to **Acryloyl-CoA**, in engineered *E. coli* and *S. cerevisiae*.

Table 1: 3-Hydroxypropionic Acid (3-HP) Production in Engineered *Escherichia coli*

Strain Engineering Strategy	Carbon Source	Titer (g/L)	Yield (g/g or Cmol/Cmol)	Productivity (g/L/h)	Reference
Overexpression of mcr and accDABC, knockout of poxB, ldhA, pta	Glucose	48.8	-	-	[1]
Overexpression of glycerol dehydratase and aldehyde dehydrogenase	Glycerol	71.9	-	1.8	[2]
Overexpression of dhaB1234, gdrAB, and ydcW	Glycerol	76.2	0.457 g/g	1.89	[3]
Coupled Malonyl-CoA and Propionyl-CoA pathways	Glucose	1.29	0.39 g/g	-	[4]
β -alanine pathway with xylose feeding	Glucose and Xylose	29.1	-	-	[5]

Table 2: 3-Hydroxypropionic Acid (3-HP) Production in Engineered *Saccharomyces cerevisiae*

Strain Engineering Strategy	Carbon Source	Titer (g/L)	Yield (g/g or Cmol/Cmol)	Productivity (g/L/h)	Reference
β -alanine pathway, fed-batch	Glucose	13.7	0.14 Cmol/Cmol	-	[6][7]
Malonyl-CoA pathway, fed-batch	Glucose	9.8	0.13 Cmol/Cmol	-	[8]
Mitochondrial expression of 3-HP pathway	Glucose	0.257	-	-	[9]
β -alanine pathway from xylose, fed-batch	Xylose	7.37	0.29 Cmol/Cmol	-	

Experimental Protocols

Protocol 1: Construction of a 3-HP Producing E. coli Strain via Chromosomal Integration

This protocol describes the general steps for integrating the necessary genes for the Malonyl-CoA pathway into the E. coli chromosome using CRISPR/Cas9-based methods.[1]

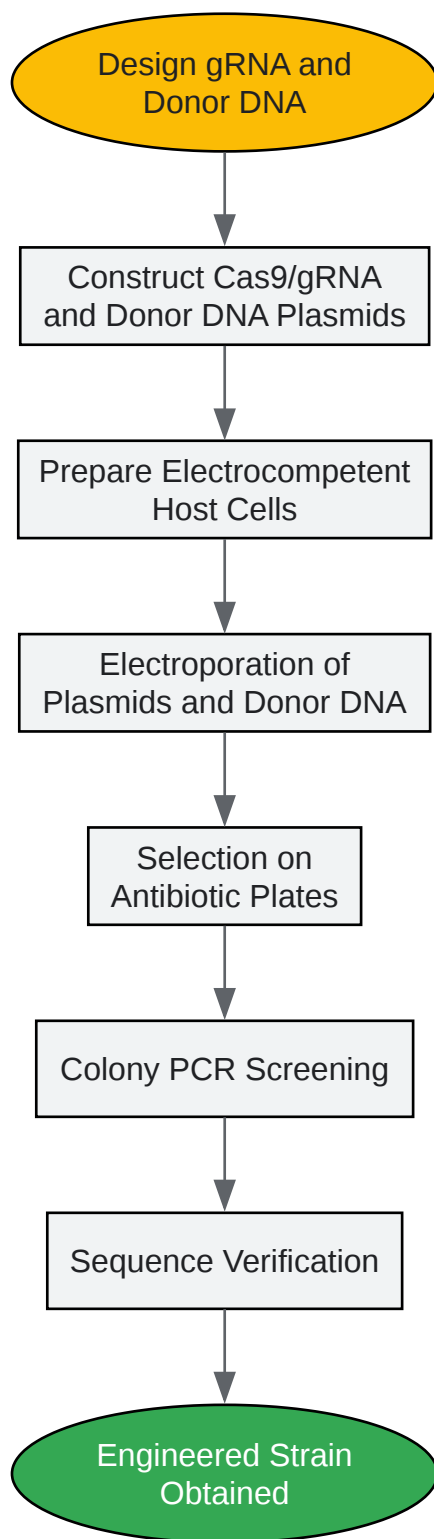
1. Materials:

- E. coli host strain (e.g., BL21(DE3))
- Plasmids carrying Cas9 and guide RNA (gRNA) targeting the desired chromosomal integration site.
- Donor DNA containing the genes of interest (mcr from *Chloroflexus aurantiacus*, accDABC from E. coli) flanked by homologous arms to the target integration site.

- LB medium and agar plates with appropriate antibiotics.
- SOC medium.
- Electroporator and cuvettes.

2. Procedure:

- **gRNA Design and Plasmid Construction:** Design a gRNA targeting a non-essential region of the *E. coli* chromosome. Clone the gRNA into a Cas9-expressing plasmid.
- **Donor DNA Construction:** Amplify the *mcr* and *accDABC* genes. Assemble them into a single construct flanked by ~500 bp homologous arms corresponding to the regions upstream and downstream of the gRNA target site.
- **Preparation of Electrocompetent Cells:** Prepare electrocompetent *E. coli* cells harboring the Cas9-gRNA plasmid.
- **Transformation:** Co-transform the electrocompetent cells with the donor DNA.
- **Selection and Screening:** Plate the transformed cells on selective agar plates. Screen colonies by colony PCR using primers flanking the integration site to verify successful integration.
- **Sequence Verification:** Sequence the PCR product from positive colonies to confirm the correct insertion of the pathway genes.



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Workflow for engineered E. coli strain construction.

Protocol 2: Fed-Batch Fermentation of Engineered *S. cerevisiae* for 3-HP Production

This protocol outlines a general procedure for fed-batch fermentation to achieve high-density cell growth and 3-HP production.^{[7][10]}

1. Media and Reagents:

- Batch Medium: Defined minimal medium with glucose (e.g., 20 g/L), yeast nitrogen base, and necessary supplements.
- Feeding Medium: Concentrated glucose solution (e.g., 500 g/L) with yeast extract and peptone.
- Inoculum culture of the engineered *S. cerevisiae* strain.
- Bioreactor (e.g., 2 L) with pH, dissolved oxygen (DO), and temperature control.

2. Procedure:

- Inoculum Preparation: Grow a pre-culture of the engineered yeast strain in batch medium to mid-exponential phase.
- Bioreactor Setup: Sterilize the bioreactor containing the batch medium. Calibrate pH and DO probes.
- Inoculation: Inoculate the bioreactor with the pre-culture to a starting OD600 of ~0.1.
- Batch Phase: Maintain the temperature at 30°C and pH at 5.0. Control DO at a setpoint (e.g., 20% saturation) by adjusting agitation and aeration. Allow the culture to grow until the initial glucose is nearly depleted, indicated by a sharp increase in DO.
- Fed-Batch Phase: Start the feeding of the concentrated glucose solution at a pre-determined rate (e.g., exponential feeding to maintain a constant specific growth rate).
- Sampling: Take samples periodically to measure cell density (OD600), and concentrations of glucose, 3-HP, and other metabolites.

- Harvest: Continue the fermentation until the desired 3-HP titer is reached or production ceases.

Protocol 3: Quantification of 3-HP by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for quantifying 3-HP in fermentation broth.[\[11\]](#)[\[12\]](#)

1. Materials:

- HPLC system with a UV or refractive index (RI) detector.
- Reversed-phase C18 column or an organic acid analysis column (e.g., Aminex HPX-87H).
- Mobile phase: Dilute sulfuric acid (e.g., 5 mM).
- 3-HP standard solution.
- Syringe filters (0.22 µm).

2. Sample Preparation:

- Centrifuge the fermentation broth sample to pellet the cells.
- Filter the supernatant through a 0.22 µm syringe filter.
- Dilute the sample with the mobile phase if necessary to fall within the linear range of the standard curve.

3. HPLC Analysis:

- Column: Aminex HPX-87H column.
- Mobile Phase: 5 mM H₂SO₄.
- Flow Rate: 0.6 mL/min.
- Column Temperature: 50-60°C.

- Detection: UV at 210 nm or RI.
- Injection Volume: 10-20 μ L.
- Standard Curve: Prepare a series of 3-HP standards of known concentrations and inject them to generate a standard curve.
- Quantification: Integrate the peak area of 3-HP in the samples and calculate the concentration using the standard curve.

Protocol 4: Quantification of Acryloyl-CoA by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of **Acryloyl-CoA** in microbial cell extracts.[\[13\]](#)[\[14\]](#)

1. Materials:

- LC-MS/MS system (e.g., triple quadrupole).
- Reversed-phase C18 column.
- Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate, pH 7).
- Mobile Phase B: Acetonitrile.
- Extraction Buffer: e.g., 5% (w/v) 5-sulfosalicylic acid (SSA).
- Internal standard (e.g., ^{13}C -labeled **Acryloyl-CoA**, if available).

2. Sample Preparation (Cell Extraction):

- Rapidly quench the metabolism of a known amount of microbial cells (e.g., by plunging into cold methanol).
- Centrifuge the cells and resuspend the pellet in ice-cold extraction buffer.
- Lyse the cells by sonication or bead beating on ice.
- Centrifuge to pellet cell debris.

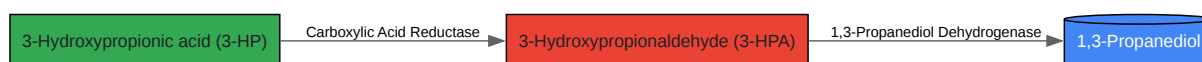
- Collect the supernatant containing the acyl-CoAs.

3. LC-MS/MS Analysis:

- Column: C18 reversed-phase column.
- Gradient Elution: Use a gradient of Mobile Phase B in A to separate the acyl-CoAs.
- Mass Spectrometry (Multiple Reaction Monitoring - MRM mode):
 - Ionization: Positive electrospray ionization (ESI+).
 - Precursor Ion (Q1): m/z of **Acryloyl-CoA**.
 - Product Ion (Q3): A characteristic fragment ion of **Acryloyl-CoA**.
- Quantification: Use a standard curve of authentic **Acryloyl-CoA** to quantify the concentration in the samples, normalized to the internal standard and the initial cell mass.

Conversion of Acryloyl-CoA Precursors to Biofuels 1,3-Propanediol (1,3-PDO)

3-HP, produced from pathways involving **Acryloyl-CoA**, can be converted to 1,3-PDO. This typically involves the reduction of 3-HP to 3-hydroxypropionaldehyde (3-HPA), followed by another reduction to 1,3-PDO.^{[15][16]}



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Conversion of 3-HP to 1,3-Propanediol.

n-Butanol

While direct conversion of **Acryloyl-CoA** to n-butanol is not a commonly reported pathway, engineered pathways for n-butanol production typically start from acetyl-CoA.^{[17][18]} These pathways involve the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA,

which is then sequentially reduced to n-butanol. Increasing the intracellular pool of acetyl-CoA, a precursor to the **Acryloyl-CoA** pathways, is a key strategy for enhancing n-butanol production.

Conclusion

The metabolic engineering of microorganisms to utilize pathways involving **Acryloyl-CoA** has shown significant promise for the production of biofuels and their precursors. The choice of pathway, host organism, and fermentation strategy plays a crucial role in achieving high titers, yields, and productivities. The protocols and data presented here provide a foundation for researchers to develop and optimize microbial cell factories for the sustainable production of valuable chemicals from renewable feedstocks. Further research into novel enzymes, pathway optimization, and advanced fermentation control will continue to drive this field forward.

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